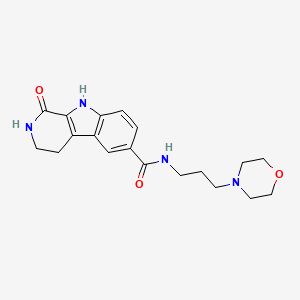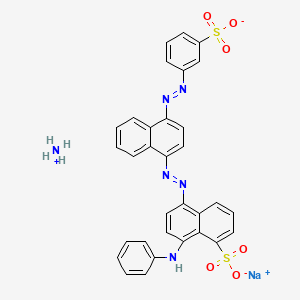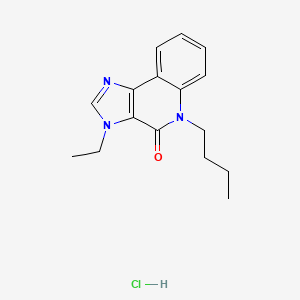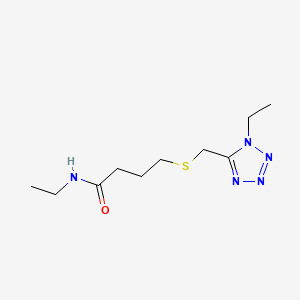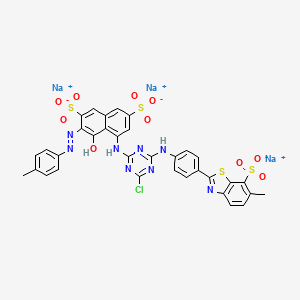
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonate, azo, and triazine groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of p-toluidine followed by coupling with 4-hydroxy-3-naphthalenedisulfonic acid to form the azo compound.
Introduction of the Triazine Group: The azo compound is then reacted with 4-chloro-6-(4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino-1,3,5-triazine under controlled conditions to introduce the triazine group.
Final Product Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process typically involves:
Batch Processing: Each step of the synthesis is carried out in separate batches to ensure complete reaction and high purity.
Continuous Processing: In some cases, continuous processing methods are used to increase efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxy groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine and benzothiazole groups can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Quinones, sulfonic acids.
Reduction Products: Amines, sulfonated benzothiazoles.
Substitution Products: Various substituted triazines and benzothiazoles.
科学的研究の応用
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Proteins, nucleic acids, and cell membranes.
Pathways Involved: The compound can form stable complexes with proteins and nucleic acids, affecting their function and stability. It can also interact with cell membranes, altering their permeability and function.
類似化合物との比較
Similar Compounds
Trisodium 4-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-3-hydroxy-2-((p-tolyl)azo)naphthalene-1,7-disulphonate: Similar structure but different substitution pattern.
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((m-tolyl)azo)naphthalene-2,7-disulphonate: Similar structure but different position of the methyl group.
Uniqueness
The unique combination of functional groups in Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate gives it distinct chemical and physical properties, making it particularly useful in applications requiring stable and vibrant dyes.
特性
CAS番号 |
85650-61-9 |
|---|---|
分子式 |
C34H22ClN8Na3O10S4 |
分子量 |
935.3 g/mol |
IUPAC名 |
trisodium;5-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25ClN8O10S4.3Na/c1-16-3-8-21(9-4-16)42-43-27-25(56(48,49)50)14-19-13-22(55(45,46)47)15-24(26(19)28(27)44)38-34-40-32(35)39-33(41-34)36-20-10-6-18(7-11-20)31-37-23-12-5-17(2)30(29(23)54-31)57(51,52)53;;;/h3-15,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,36,38,39,40,41);;;/q;3*+1/p-3 |
InChIキー |
SHZOIXHRIIIBKW-UHFFFAOYSA-K |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C6=NC7=C(S6)C(=C(C=C7)C)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


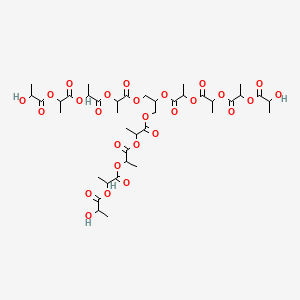
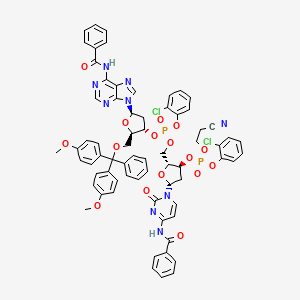
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
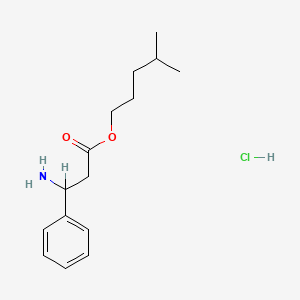
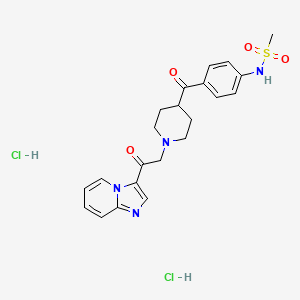
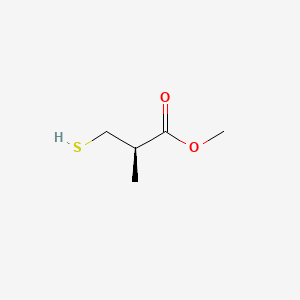
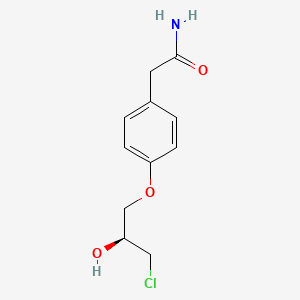
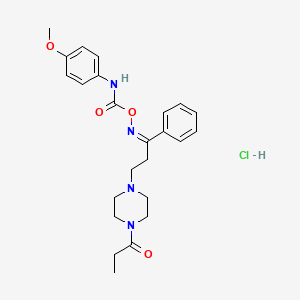
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
